ethyl 2-{[1-methyl-5-(methylthio)-1H-1,2,4-triazol-3-yl]amino}-2-oxoacetate
Overview
Description
Ethyl 2-{[1-methyl-5-(methylthio)-1H-1,2,4-triazol-3-yl]amino}-2-oxoacetate is a complex organic compound featuring a triazole ring, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a methylthio group and an ethyl ester, contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[1-methyl-5-(methylthio)-1H-1,2,4-triazol-3-yl]amino}-2-oxoacetate typically involves the reaction of 1-methyl-5-(methylthio)-1H-1,2,4-triazole with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[1-methyl-5-(methylthio)-1H-1,2,4-triazol-3-yl]amino}-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding alcohol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-{[1-methyl-5-(methylthio)-1H-1,2,4-triazol-3-yl]amino}-2-oxoacetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting microbial infections and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industrial Applications: It is employed in the development of agrochemicals and materials science for its reactivity and stability.
Mechanism of Action
The mechanism of action of ethyl 2-{[1-methyl-5-(methylthio)-1H-1,2,4-triazol-3-yl]amino}-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or modulation of enzyme activity. The methylthio group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(methylthio)acetate: Similar in structure but lacks the triazole ring, making it less versatile in medicinal applications.
1-Methyl-5-(methylthio)-1H-1,2,4-triazole: Contains the triazole ring but lacks the ester functionality, limiting its reactivity in organic synthesis.
Uniqueness
Ethyl 2-{[1-methyl-5-(methylthio)-1H-1,2,4-triazol-3-yl]amino}-2-oxoacetate is unique due to the combination of the triazole ring and the ester group, which provides a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds.
Properties
IUPAC Name |
ethyl 2-[(1-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)amino]-2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3S/c1-4-15-6(14)5(13)9-7-10-8(16-3)12(2)11-7/h4H2,1-3H3,(H,9,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGUYNRUBDBJCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=NN(C(=N1)SC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380426 | |
Record name | ethyl 2-{[1-methyl-5-(methylthio)-1H-1,2,4-triazol-3-yl]amino}-2-oxoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
648408-63-3 | |
Record name | Ethyl 2-[[1-methyl-5-(methylthio)-1H-1,2,4-triazol-3-yl]amino]-2-oxoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=648408-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 2-{[1-methyl-5-(methylthio)-1H-1,2,4-triazol-3-yl]amino}-2-oxoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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